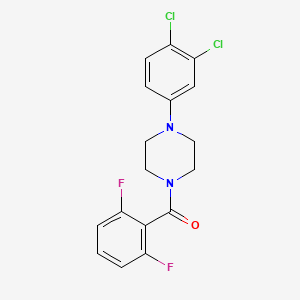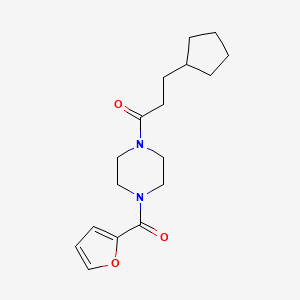
N-(5-chloro-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research due to its unique properties. ACPD is a potent agonist of metabotropic glutamate receptors, which are involved in a variety of physiological processes including synaptic plasticity, learning, and memory.
作用机制
ACPD binds to and activates group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are coupled to intracellular signaling pathways. Activation of mGluRs leads to the release of intracellular calcium and the activation of protein kinase C (PKC), which can modulate neuronal excitability and synaptic plasticity. ACPD has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory.
Biochemical and Physiological Effects:
ACPD has been shown to modulate neuronal excitability and synaptic plasticity in various brain regions. ACPD has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory. ACPD has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. ACPD has been used to study the role of mGluRs in pain perception, addiction, and neurodegenerative disorders.
实验室实验的优点和局限性
ACPD is a potent and selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which makes it a useful tool for studying the role of mGluRs in various physiological processes. ACPD is relatively stable and can be stored for long periods of time. However, ACPD has a short half-life and needs to be administered continuously to maintain its effects. ACPD can also have off-target effects on other receptors and signaling pathways, which can complicate data interpretation.
未来方向
There are several future directions for ACPD research. One area of interest is the role of mGluRs in neurodegenerative disorders such as Alzheimer's disease. ACPD has been shown to enhance LTP in the hippocampus, which is impaired in Alzheimer's disease. ACPD may have therapeutic potential for improving cognitive function in Alzheimer's disease. Another area of interest is the role of mGluRs in addiction. ACPD has been shown to increase dopamine release in the nucleus accumbens, which is involved in reward processing and addiction. ACPD may have therapeutic potential for treating addiction. Finally, ACPD can be used as a tool to study the role of mGluRs in various physiological processes such as pain perception and synaptic plasticity.
合成方法
ACPD can be synthesized by reacting 5-chloro-2-pyridinylamine with 2-isopropyl-5-methylphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with chloroacetyl chloride to yield ACPD. The purity of ACPD can be improved by recrystallization from methanol.
科学研究应用
ACPD has been used extensively in scientific research to study the role of metabotropic glutamate receptors in various physiological processes. ACPD is a selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are involved in synaptic plasticity, learning, and memory. ACPD has been used to investigate the effects of mGluR activation on long-term potentiation (LTP), a cellular mechanism underlying learning and memory. ACPD has also been used to study the role of mGluRs in pain perception, addiction, and neurodegenerative disorders.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)14-6-4-12(3)8-15(14)22-10-17(21)20-16-7-5-13(18)9-19-16/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKHJBZMHALMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)



![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
